REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[S:9]([NH2:12])(=[O:11])=[O:10].C=O.[C:15](OCC)(=O)C.Cl>C(O)(C)C>[CH3:1][N:2]1[C:3]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[S:9](=[O:11])(=[O:10])[NH:12][CH2:15]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CNC1=C(C=NC=C1)S(=O)(=O)N
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
have been added
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
After this lapse of time, the solvent is removed under partial vacuum (rotary evaporator)
|
Type
|
DISSOLUTION
|
Details
|
the residue is redissolved in methanol
|
Type
|
FILTRATION
|
Details
|
A possible insoluble material is filtered
|
Type
|
ADDITION
|
Details
|
the filtrate, to which 2 volumes of diethyl ether have been added
|
Type
|
WAIT
|
Details
|
is left
|
Type
|
CUSTOM
|
Details
|
to precipitate the title compound in the form of crystals
|
Type
|
CUSTOM
|
Details
|
The crystals are collected on a filter
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
291-294° C.
|
Name
|
|
Type
|
|
Smiles
|
CN1CNS(C2=C1C=CN=C2)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |